N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8OS/c1-21(2)14-16-5-3-12(17-14)22-6-8-23(9-7-22)15-19-18-13(25-15)11-4-10-24-20-11/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCBGAGVQNPVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(S3)C4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling. Common reagents used in these reactions include bromine, acetic acid, and chloroform .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and producing a desired effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic amines and piperazine derivatives, such as:
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide
Uniqueness
What sets N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
